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Compound of Interest

Compound Name: (+)-Neomenthol

Cat. No.: B1595764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-
Neomenthol, a naturally occurring organic compound. The information presented herein is

intended to serve as a core reference for researchers and professionals involved in natural

product chemistry, stereoselective synthesis, and drug development. This document details the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for their acquisition.

Introduction to (+)-Neomenthol
(+)-Neomenthol is one of the four stereoisomers of menthol. Its chemical structure consists of

a cyclohexane ring substituted with a methyl group and an isopropyl group. The specific

stereochemistry of (+)-Neomenthol is (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol.

Understanding its spectroscopic properties is crucial for its identification, characterization, and

quality control in various applications.

Spectroscopic Data
The following sections present the key spectroscopic data for (+)-Neomenthol in a structured

tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for (+)-Neomenthol (400 MHz, CDCl₃)[1][2][3]

Chemical Shift (δ) ppm Multiplicity Assignment

4.103 m H-1

1.835 m H-2

1.74 - 1.71 m H-5, H-6a

1.66 m H-8

1.53 m H-3a

1.50 m H-4a

1.277 m H-3e

1.083 m H-6e

0.957 d CH₃-9

0.917 d CH₃-10

0.869 d CH₃-7

Table 2: ¹³C NMR Spectroscopic Data for (+)-Neomenthol (100 MHz, CDCl₃)[1][3][4]
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Chemical Shift (δ) ppm Carbon Atom Assignment

67.57 C-1 (CHOH)

47.88 C-2 (CH)

42.50 C-6 (CH₂)

34.99 C-4 (CH₂)

29.05 C-5 (CH)

25.72 C-8 (CH)

24.09 C-3 (CH₂)

22.28 C-7 (CH₃)

21.10 C-10 (CH₃)

20.64 C-9 (CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of (+)-Neomenthol is characterized by the presence of a hydroxyl group and alkane

C-H bonds.

Table 3: Characteristic IR Absorption Bands for (+)-Neomenthol

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300-3500 (broad) O-H stretch Alcohol

~2850-2960 C-H stretch Alkane

~1370-1450 C-H bend Alkane

~1000-1260 C-O stretch Secondary Alcohol

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The mass spectrum of (+)-Neomenthol shows a

molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for (+)-Neomenthal[1]

m/z Relative Intensity (%) Possible Fragment

156 26.7 [M]⁺ (Molecular Ion)

138 26.7 [M - H₂O]⁺

123 21.0 [M - H₂O - CH₃]⁺

95 77.1 [M - C₃H₇ - H₂O]⁺ or [C₇H₁₁]⁺

81 59.8 [C₆H₉]⁺

71 100.0 [C₅H₁₁]⁺ or [M - C₆H₁₃]⁺

55 41.5 [C₄H₇]⁺

43 28.9 [C₃H₇]⁺ (Isopropyl cation)

41 38.9 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of (+)-Neomenthol is dissolved in

about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 400 MHz NMR spectrometer.
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Nuclei: ¹H and ¹³C.

Solvent: CDCl₃.

Standard: TMS (δ = 0.00 ppm).

Temperature: 298 K.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: ~16 ppm.

Acquisition time: ~2-3 seconds.

Relaxation delay: 1-2 seconds.

Number of scans: 16-32.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: ~220 ppm.

Acquisition time: ~1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024-4096.

FT-IR Spectroscopy
Sample Preparation: As (+)-Neomenthol is a low-melting solid or viscous liquid at room

temperature, a thin film of the neat compound is prepared between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Parameters:
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Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Mode: Transmission.

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Background: A background spectrum of the clean salt plates is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of (+)-Neomenthol is prepared in a volatile organic

solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

Instrumentation and Parameters:

Gas Chromatograph (GC):

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at

10 °C/min to 250 °C, and hold for 5 minutes.

Injection Volume: 1 µL with a split ratio of 50:1.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.

Mass Range: m/z 40-400.

Scan Speed: Normal.

Workflow for Spectroscopic Analysis
The logical progression for the spectroscopic analysis and structure elucidation of an organic

compound like (+)-Neomenthol is depicted in the following workflow diagram.
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Caption: Workflow of Spectroscopic Analysis for (+)-Neomenthol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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